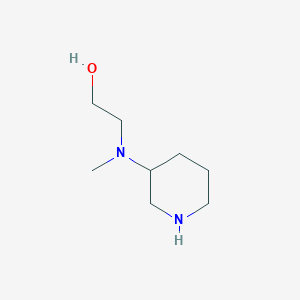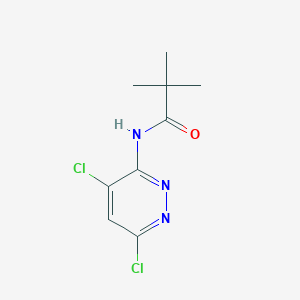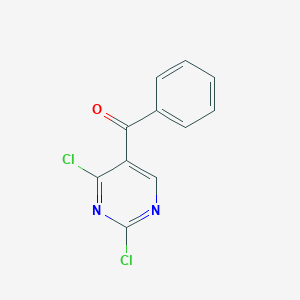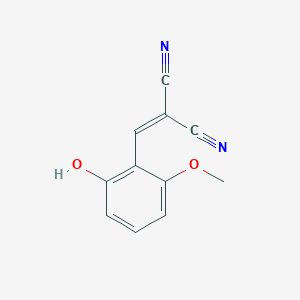
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2. This compound is known for its unique structure, which includes a benzylidene group attached to a malononitrile moiety. It is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-hydroxy-6-methoxybenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of a solvent such as ethanol or ethyl acetate and a base like piperidine or pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid catalysts, such as hydrotalcites, can also enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzylidene malononitrile derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways related to inflammation and cancer .
Comparaison Avec Des Composés Similaires
- 2-(2-Hydroxybenzylidene)malononitrile
- 2-(3-Hydroxy-4,5-dimethoxybenzylidene)malononitrile
- 2-(2,5-Dihydroxybenzylidene)malononitrile
Comparison: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2-[(2-hydroxy-6-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-4-2-3-10(14)9(11)5-8(6-12)7-13/h2-5,14H,1H3 |
Clé InChI |
SSXHFCYICJRUAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C=C(C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
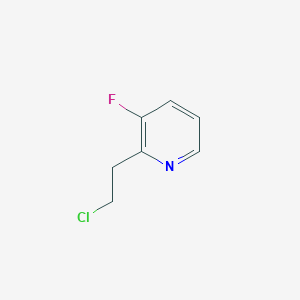
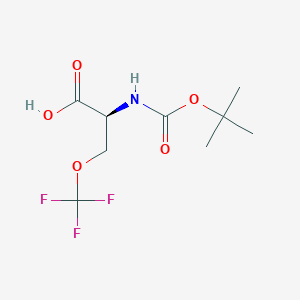
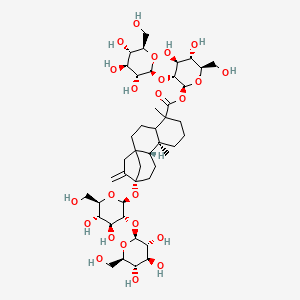
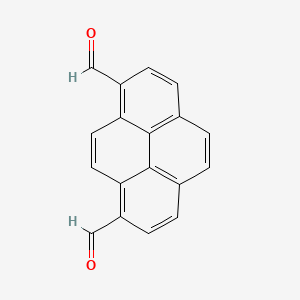

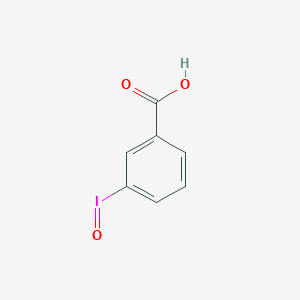
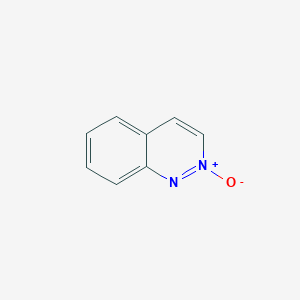
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
